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Compound of Interest

Compound Name: 2,2-Dimethylthiazolidine

Cat. No.: B104285

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data
interpretation for 2,2-Dimethylthiazolidine. While a complete set of experimentally-derived
guantitative data for this specific molecule is not readily available in public databases, this
document outlines the expected spectral characteristics based on its structure and provides
detailed, generalized experimental protocols for acquiring such data. The information herein
serves as a foundational resource for researchers involved in the synthesis, characterization,
and application of thiazolidine derivatives.

Molecular Structure and Atom Numbering

The structure of 2,2-Dimethylthiazolidine is presented below with standardized atom
numbering for consistent reference in the spectroscopic data tables.

Caption: Molecular structure of 2,2-Dimethylthiazolidine with atom numbering.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic
data for 2,2-Dimethylthiazolidine.

Table 1: *H NMR Spectral Data (Predicted)

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b104285?utm_src=pdf-interest
https://www.benchchem.com/product/b104285?utm_src=pdf-body
https://www.benchchem.com/product/b104285?utm_src=pdf-body
https://www.benchchem.com/product/b104285?utm_src=pdf-body
https://www.benchchem.com/product/b104285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

L
e

Foundational & Exploratory

Check Availability & Pricing

- Chemical Coupling
om
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Singlet
H on N3 ~15-25 - 1H N-H proton
(broad)
Methylene
. protons
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Gem-
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Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

experimental values may vary.

Table 2: 13C NMR Spectral Data (Predicted)

Atom Number

Chemical Shift (6, ppm)

Assignment

Quaternary carbon bonded to

Cc2 ~70 - 80

Nand S

Methylene carbon adjacent to
C4 ~50 - 60 _

nitrogen

Methylene carbon adjacent to
C5 ~30 - 40

sulfur
Ce6, C7 ~25-35 Gem-dimethyl carbons
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Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual
experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

The NIST WebBook indicates the availability of an IR spectrum for 2,2-Dimethylthiazolidine.
[1][2][3][4] Key expected absorption peaks are listed below.

Wavenumber (cm~—?) Intensity Assignment

~3300 Medium, Broad N-H stretch

2970 - 2850 Strong C-H stretch (aliphatic)
~1460 Medium C-H bend (CH2)
~1370 Medium C-H bend (CHs)
~1200 - 1000 Medium C-N stretch

~700 - 600 Medium C-S stretch

Table 4: Mass Spectrometry Data

The NIST WebBook confirms the existence of a mass spectrum obtained by electron ionization.
[1][2][3][4] The molecular weight of 2,2-Dimethylthiazolidine is 117.21 g/mol .[1][2][3][4]

miz Relative Intensity (%) Assighment

117 Moderate [M]* (Molecular ion)
102 High [M - CHs]*

74 Moderate [M - CsH7]*

59 Moderate [C2HsNST+

43 High [CsH7]*

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations
and radical species.
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols and may require optimization for specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon-13 (3C) chemical environments in the
molecule, providing insights into its connectivity and structure.

Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of 2,2-Dimethylthiazolidine in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

o Transfer the solution to a 5 mm NMR tube.
o Ensure the solution is free of particulate matter.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.

[¢]

Pulse Program: Standard single-pulse sequence.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[e]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: 0-12 ppm.
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher.

o Pulse Program: Proton-decoupled single-pulse sequence.
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o Number of Scans: 1024 or more, due to the low natural abundance of 13C.
o Relaxation Delay: 2-5 seconds.

o Spectral Width: 0-220 ppm.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase and baseline correct the resulting spectrum.

[e]

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS).

[e]

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small drop of liquid 2,2-Dimethylthiazolidine directly onto the ATR crystal.

o For a solid sample, place a small amount of the powder on the crystal and apply pressure
using the anvil.

¢ |Instrument Parameters:

o Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR
accessory.

o Scan Range: 4000-400 cm~2.

o Resolution: 4 cm™1.
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o Number of Scans: 16-32.

o Data Acquisition and Processing:

[e]

Record a background spectrum of the clean, empty ATR crystal.

o

Record the sample spectrum.

[¢]

The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

[¢]

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural
information from its fragmentation pattern.

Methodology (Electron lonization - EIl):
e Sample Introduction:

o Introduce a small amount of the volatile liquid or solid sample into the mass spectrometer,
often via a direct insertion probe or through a gas chromatograph (GC-MS).

¢ lonization:

o The sample is vaporized and then bombarded with a high-energy electron beam (typically
70 eV) in the ion source. This causes the molecule to lose an electron, forming a
molecular ion (M%), and to fragment into smaller, charged species.

e Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight)
which separates them based on their mass-to-charge ratio (m/z).

e Detection:

o An electron multiplier or similar detector records the abundance of each ion.
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o Data Interpretation:
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.
o Identify the molecular ion peak to determine the molecular weight.

o Analyze the fragmentation pattern to deduce the structure of the fragments and, by

extension, the parent molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of spectroscopic data interpretation and the
key relationships within the 2,2-Dimethylthiazolidine molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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